2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

Catalog No.
S6854449
CAS No.
921476-49-5
M.F
C19H24N4O2S
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl...

CAS Number

921476-49-5

Product Name

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C19H24N4O2S/c1-13-6-5-9-15(10-13)20-17(24)11-16-12-26-19(22-16)23-18(25)21-14-7-3-2-4-8-14/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3,(H,20,24)(H2,21,22,23,25)

InChI Key

VDSUZGGHLBRICS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3

The compound 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide is a thiazole derivative characterized by its unique structural features, which include a cyclohexylcarbamoyl group and a 3-methylphenyl moiety. Its molecular formula is C15H22N4O2SC_{15}H_{22}N_{4}O_{2}S, and it has a molecular weight of approximately 322.43 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a candidate for drug development.

Typical of amides and thiazoles. The presence of the thiazole ring allows for nucleophilic attack at the carbonyl carbon, leading to hydrolysis or substitution reactions. Additionally, the amide bond can undergo hydrolysis under acidic or basic conditions, producing the corresponding amine and carboxylic acid.

Research indicates that compounds similar to 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring is often associated with pharmacological effects due to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions between appropriate thioketones and amines.
  • Amidation: The thiazole derivative can then be reacted with cyclohexylisocyanate to introduce the cyclohexylcarbamoyl group.
  • Acetylation: Finally, the introduction of the 3-methylphenyl group can be accomplished via acetic anhydride or acetyl chloride in the presence of a base.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Agriculture: Similar compounds have been explored for their herbicidal properties.
  • Material Science: The unique structure may lend itself to applications in developing novel materials with specific properties.

Interaction studies are crucial for understanding how 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide interacts with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by this compound.
  • In Vivo Studies: Assessing therapeutic efficacy and safety in animal models.

Several compounds exhibit structural similarities to 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide, including:

Compound NameMolecular FormulaKey Features
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamideC18H21FN4O2SC_{18}H_{21}FN_{4}O_{2}SContains fluorine substituent
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-phenoxyphenyl)acetamideC24H26N4O3SC_{24}H_{26}N_{4}O_{3}SFeatures a phenoxy group
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-methoxyphenyl)acetamideC18H24N4O3SC_{18}H_{24}N_{4}O_{3}SContains a methoxy substituent

Uniqueness

The uniqueness of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups that may enhance its biological activity compared to other derivatives. The presence of both cyclohexylcarbamoyl and 3-methylphenyl groups could contribute to distinctive pharmacological profiles not observed in other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

372.16199719 g/mol

Monoisotopic Mass

372.16199719 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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